molecular formula C4H4N2O3S B11767118 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 754922-97-9

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B11767118
CAS No.: 754922-97-9
M. Wt: 160.15 g/mol
InChI Key: VPYIKKOJVNQLNA-UHFFFAOYSA-N
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Description

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. One common method includes the reaction of methylthiosemicarbazide with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with similar biological activities.

    Pyrimidine: Known for its wide range of pharmacological effects.

    Thiazole: Exhibits diverse biological activities and is used in various applications.

Uniqueness

5-(Methylthio)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific structure, which allows for a distinct set of chemical reactions and biological activities. Its sulfur-containing oxadiazole ring differentiates it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-oxadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c1-10-4-6-5-2(9-4)3(7)8/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYIKKOJVNQLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614661
Record name 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754922-97-9
Record name 5-(Methylsulfanyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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